For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tributyltin Methoxide (CAS Number 1067-52-3)
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and biological significance of Tributyltin methoxide. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular interactions.
Physicochemical and Spectral Properties
Tributyltin methoxide is a clear, colorless liquid that is sensitive to moisture.[1] It is soluble in common organic solvents.[1] Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 1067-52-3 | [1] |
| Molecular Formula | C₁₃H₃₀OSn | [1] |
| Molecular Weight | 321.09 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 97-97.5 °C at 0.06 mm Hg | [1] |
| Density | 1.115 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.472 | [1] |
| Flash Point | 210 °F (99 °C) | [1] |
| Sensitivity | Moisture sensitive; readily hydrolyzes | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of Tributyltin methoxide. While full spectra are best obtained from dedicated databases, the following provides an overview of expected spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the tributyl and methoxy groups. The protons of the butyl chains will appear as a series of multiplets, while the methoxy protons will be a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four unique carbon environments in the tributyl group and one signal for the methoxy carbon. The chemical shifts are influenced by the proximity to the tin atom.
Mass Spectrometry: The mass spectrum of organotin compounds typically shows a characteristic isotopic pattern for tin. Fragmentation generally involves the sequential loss of the butyl groups.[2]
Synthesis and Reactivity
Synthesis
Tributyltin methoxide is typically synthesized via a nucleophilic substitution reaction.
Caption: Synthesis of Tributyltin Methoxide.
Experimental Protocol: Synthesis of Tributyltin Methoxide
This protocol is based on a general procedure for the synthesis of tributyltin alkoxides.[1]
Materials:
-
Tributyltin chloride (Bu₃SnCl)
-
Sodium methoxide (NaOMe)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tributyltin chloride in anhydrous toluene.
-
Add sodium methoxide to the solution. The molar ratio of tributyltin chloride to sodium methoxide should be approximately 1:1.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
-
The toluene is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure tributyltin methoxide.
-
The final product should be characterized by ¹H NMR and FT-IR spectroscopy to confirm its structure and purity.[1]
Reactivity
Tributyltin methoxide is a reactive compound, primarily due to the polarity of the Sn-O bond. It is highly susceptible to hydrolysis, reacting with moisture to form hexabutyldistannoxane.[1] It also undergoes addition reactions with a variety of unsaturated substrates.
Caption: Addition Reactions of Tributyltin Methoxide.
Applications in Organic Synthesis
Catalyst for Ring-Opening Polymerization
Tributyltin methoxide is an effective catalyst for the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone.[3] This reaction proceeds via a coordination-insertion mechanism.
Experimental Protocol: ROP of ε-Caprolactone
The following is a representative protocol for the bulk polymerization of ε-caprolactone.
Materials:
-
ε-Caprolactone (monomer)
-
Tributyltin methoxide (catalyst)
-
Benzyl alcohol (initiator, optional)
-
Toluene (solvent for catalyst)
Procedure:
-
Purify ε-caprolactone by distillation under reduced pressure.
-
In a flame-dried reaction vessel under an inert atmosphere, add the desired amount of ε-caprolactone.
-
If using an initiator, add benzyl alcohol.
-
Add a solution of tributyltin methoxide in toluene. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.[4]
-
Monitor the progress of the polymerization by techniques such as ¹H NMR or by measuring the viscosity of the reaction mixture.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by NMR for end-group analysis.
Biological Activity and Toxicological Profile
The biological activity of Tributyltin methoxide is primarily attributed to the tributyltin (TBT) moiety. TBT compounds are known endocrine disruptors and exhibit significant cytotoxicity.[5]
Cytotoxicity
Organotin compounds, particularly triorganotins like TBT, have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, tributyltin chloride has shown apoptosis-inducing concentrations in the nanomolar range in human breast cancer cell lines.[5][6] Triphenyltin derivatives have also exhibited IC₅₀ values in the nanomolar range against several breast cancer cell lines.[7]
| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |
| Tributyltin Chloride | CAL-27 | 0.91 ± 0.53 | [8] |
| bis(Tributyltin) oxide | CAL-27 | 13.18 ± 3.70 | [8] |
| Tributyltin Chloride | MCF-7, MDA-MB-231 | ~0.2 (apoptotic) | [5][6] |
| Triphenyltin derivatives | BT-474, etc. | 0.076–0.200 | [7] |
Signaling Pathway Interactions
Tributyltin compounds are known to interact with several key signaling pathways, which underlies their biological and toxicological effects.
Caption: TBT Interactions with Cellular Signaling Pathways.
Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): TBT is a potent agonist for both RXR and PPARγ.[9][10][11] This dual agonism can lead to the induction of adipocyte differentiation, suggesting that TBT may act as an obesogen.[9][10][12]
Mitogen-Activated Protein Kinase (MAPK) Pathway: TBT has been shown to alter essential signaling pathways in human natural killer (NK) cells. It can lead to the activation of p38 and p44/42 MAPKs, which is associated with the inhibition of the cytotoxic function of NK cells.
Safety and Handling
Tributyltin methoxide is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements:
-
H301: Toxic if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Measures:
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon).
-
Keep away from moisture and incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
References
- 1. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]
- 9. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 11. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]
